molecular formula C12H14N4O2 B12530797 butyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-10-7

butyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12530797
CAS No.: 651769-10-7
M. Wt: 246.27 g/mol
InChI Key: WLUILZMMKHKSQC-UHFFFAOYSA-N
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Description

Butyl 4-(2H-tetrazol-5-yl)benzoate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is characterized by the presence of a tetrazole ring attached to a benzoate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Butyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of carboxylic acids in biological systems. This makes it a valuable tool in drug design and development .

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications. It is being investigated for its antibacterial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of butyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Butyl 4-(2H-tetrazol-5-yl)benzoate is unique due to its specific structure, which combines the tetrazole ring with a benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

651769-10-7

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

butyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C12H14N4O2/c1-2-3-8-18-12(17)10-6-4-9(5-7-10)11-13-15-16-14-11/h4-7H,2-3,8H2,1H3,(H,13,14,15,16)

InChI Key

WLUILZMMKHKSQC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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